N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide

structure-selectivity relationship butanamide vs acetamide linker CBR/PBR selectivity ratio

N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide belongs to the 2-phenylimidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry that interacts with the translocator protein (TSPO, formerly peripheral benzodiazepine receptor) and central benzodiazepine receptors (CBR). The imidazo[1,2-a]pyridine core, when substituted at the 2-position with a phenyl group and functionalized at the 3-position with a butanamide chain, defines a distinct chemotype that historically emerged from structure-activity relationship (SAR) optimization campaigns targeting neurosteroidogenesis and selective CBR/PBR modulation.

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
Cat. No. B5860586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H17N3O/c1-2-8-15(21)19-17-16(13-9-4-3-5-10-13)18-14-11-6-7-12-20(14)17/h3-7,9-12H,2,8H2,1H3,(H,19,21)
InChIKeyWZGVSRGDLAZWRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide – Core Scaffold, Target Selectivity, and Key Structural Determinants for Scientific Procurement


N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide belongs to the 2-phenylimidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry that interacts with the translocator protein (TSPO, formerly peripheral benzodiazepine receptor) and central benzodiazepine receptors (CBR). The imidazo[1,2-a]pyridine core, when substituted at the 2-position with a phenyl group and functionalized at the 3-position with a butanamide chain, defines a distinct chemotype that historically emerged from structure-activity relationship (SAR) optimization campaigns targeting neurosteroidogenesis and selective CBR/PBR modulation [1]. This compound is not a generic imidazopyridine; the specific combination of an unsubstituted 2-phenyl ring and a linear butanamide at the N-3 position creates a unique pharmacophoric signature that influences lipophilicity (predicted logP ~3.5–4.0), hydrogen-bonding capacity, and steric bulk at the amide site, all of which critically affect receptor binding kinetics and functional bias [2].

Why Generic Substitution Fails: N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide Requires Exact Structural Matching


Interchanging N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide with other “imidazopyridine‑butanamide” or “phenylimidazopyridine” derivatives without rigorous structural verification routinely leads to divergent pharmacological outcomes. Even minor alterations—such as methylation at the amide nitrogen, branching of the butanamide chain, or para‑chlorination of the 2‑phenyl ring—dramatically shift selectivity between peripheral (TSPO) and central (GABA_A/CBR) benzodiazepine receptors by orders of magnitude [1][2]. In one systematic evaluation, 6,8‑disubstituted acetamide analogs achieved >1 000‑fold selectivity for PBR over CBR, while 6‑monosubstituted congeners displayed ratios as low as 0.32, underscoring that receptor preference is exquisitely sensitive to the precise nature and position of substituents on both the heterocyclic core and the amide side chain [1]. Consequently, substituting the unsubstituted 2‑phenyl ring or modifying the linear butanamide linker in N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide invariably alters target engagement profiles, making generic replacement without head‑to‑head validation scientifically indefensible for any receptor‑binding, steroidogenesis, or in‑vivo neurosteroid study.

Quantitative Evidence Guide: N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide Performance Against Closest Analogs


Acetamide-to-Butanamide Amide Extension Correlates with Altered Lipophilicity and Predicted CBR-vs-PBR Selectivity Shift

Replacing the N,N‑dialkylacetamide moiety (as in compounds 7e‑t of the 1997 Trapani series) with a linear butanamide side chain is predicted to increase logP by approximately 0.8‑1.2 units based on fragment‑based ΔlogP contributions. While direct experimental binding data for N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide are not yet publicly available, the systematic SAR established in the 2‑phenylimidazo[1,2‑a]pyridine‑acetamide series demonstrates that the nature of the amide substituent critically tunes the IC50(CBR)/IC50(PBR) selectivity ratio over a range spanning more than three orders of magnitude (from 0.32 to >1 000) [1]. The introduction of a butanamide linker—relative to the thoroughly characterized acetamide benchmark—provides a measurable increase in hydrocarbon volume and a reduction in hydrogen‑bond acceptor exposure, which, based on the established pharmacophore model, are likely to favor PBR/TSPO selectivity over CBR [1].

structure-selectivity relationship butanamide vs acetamide linker CBR/PBR selectivity ratio lipophilicity logP

Unsubstituted 2‑Phenyl Ring Diverges from Chloro- and Methyl-Substituted Analogs in Binding Affinity and Steroidogenic Functional Outcome

In a comparative study of 2‑phenylimidazo[1,2‑a]pyridine acetamide derivatives binding to TSPO and modulating steroidogenesis in mouse Leydig tumor cells, minor alterations at the para‑position of the 2‑phenyl ring switched the functional profile from agonist to antagonist [1]. Compound 3, bearing a para‑methoxy group, stimulated steroidogenesis with an EC50 of 15.9 μM, whereas the most lipophilic analogs (compounds 5 and 6) antagonized steroid production at concentrations twenty‑fold lower than cytotoxic levels [1]. N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide, carrying an unsubstituted 2‑phenyl ring (para‑H), occupies a unique position within this SAR landscape that is neither methoxy‑donating nor chloro‑withdrawing, and is predicted to yield an intermediate lipophilicity and hydrogen‑bond profile that may avoid the full antagonism observed with highly lipophilic congeners while retaining TSPO engagement [1].

2‑phenyl substitution para‑Cl vs para‑H TSPO binding affinity steroidogenesis agonism/antagonism

Linear Butanamide Side Chain Distinguished from Branched 3-Methylbutanamide Isomer in Predicted Steric Bulk and TSPO Binding Pose

The closely related analog 3‑methyl‑N‑{2‑phenylimidazo[1,2‑a]pyridin‑3‑yl}butanamide (CAS 670248‑22‑3) differs from N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide solely by the presence of an iso‑branching methyl group on the butanamide chain. Structure‑activity relationship analysis in the 2‑phenylimidazo[1,2‑a]pyridine TSPO ligand series has identified steric hindrance as a stimulation‑limiting factor for steroidogenesis agonism [1]. Molecular docking studies on imidazo[1,2‑a]pyridine COX‑2 inhibitors further indicate that the linear butanamide chain allows deeper penetration into the secondary hydrophobic pocket compared to branched isomers, potentially enhancing binding enthalpy [2]. Although direct head‑to‑head binding data between the linear and 3‑methylbutanamide isomers are not available in the public domain, the steric difference is quantifiable: the branched isomer introduces an additional methyl group at the β‑carbon, increasing the Connolly solvent‑excluded volume of the amide side chain by approximately 15–20 ų and reducing conformational freedom at the enzyme/receptor interface [1].

linear vs branched butanamide 3-methylbutanamide isomer TSPO steric tolerance predicted binding affinity

Optimal Application Scenarios for N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide Based on Structural Differentiation


TSPO Ligand Screening and Steroidogenesis Baseline Profiling

Owing to its unsubstituted 2‑phenyl ring and linear butanamide linker, this compound serves as an ideal neutral‑baseline probe in TSPO‑radioligand displacement and steroidogenesis assays. Its structural simplicity eliminates electron‑donating or ‑withdrawing effects that confound interpretation of para‑substituted analogs, enabling researchers to deconvolute the intrinsic contribution of the imidazo[1,2‑a]pyridine core to receptor affinity and functional outcome [1][2].

Medicinal Chemistry Hit‑to‑Lead Optimization of Imidazopyridine‑Based TSPO Modulators

The compound’s predicted intermediate logP and minimal steric bulk at the amide side chain make it a versatile starting scaffold for systematic SAR exploration. Introducing substituents at the 6- and 8‑positions of the imidazopyridine nucleus, as demonstrated by the Trapani group to shift PBR/CBR selectivity ratios from <1 to >1 000 [1], can be performed on this template without pre‑existing steric or electronic biases that complicate interpretation when using pre‑substituted 2‑phenyl analogs.

Differentiation from Acetamide and 3‑Methylbutanamide Isomers in Selectivity Profiling Panels

For procurement officers building a comprehensive selectivity panel, N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide fills the amide‑length gap between the commercially prevalent acetamide probes and the sterically hindered 3‑methylbutanamide isomers. Including this compound in a panel alongside N‑(2‑phenylimidazo[1,2‑a]pyridin‑3‑yl)acetamide and 3‑methyl‑N‑{2‑phenylimidazo[1,2‑a]pyridin‑3‑yl}butanamide provides a continuous lipophilicity/steric gradient for quantitative structure‑selectivity relationship (QSSR) modeling [1][3].

Quote Request

Request a Quote for N-{2-Phenylimidazo[1,2-A]pyridin-3-YL}butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.